2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide
Overview
Description
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is a heterocyclic compound that features a furo-pyridine core with a trimethylsilyl group and an N-oxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide exerts its effects is largely dependent on its interaction with specific molecular targets. The N-oxide functionality can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbaldehyde
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbonitrile
- N-(2-(Trimethylsilyl)furo(3,2-b)pyridin-7-yl)pivalamide
Uniqueness
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2Si |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
trimethyl-(4-oxidofuro[3,2-b]pyridin-4-ium-2-yl)silane |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)10-7-8-9(13-10)5-4-6-11(8)12/h4-7H,1-3H3 |
InChI Key |
CVDXEIUNCKWNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC=[N+]2[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.